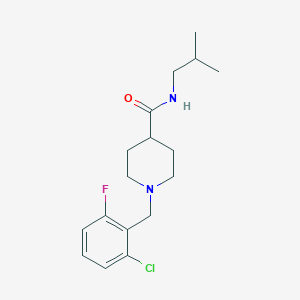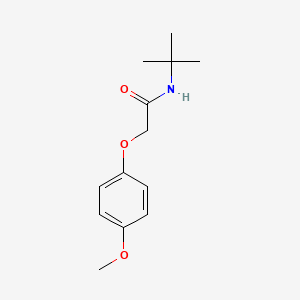![molecular formula C20H23BrO4 B5030200 1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene](/img/structure/B5030200.png)
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a bromophenoxy group, ethoxy linkages, and a methoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves multiple steps. One common method includes the reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol. This intermediate is then reacted with another equivalent of ethylene oxide to form 3-bromophenoxyethoxyethanol. Finally, this compound is reacted with 2-methoxy-4-prop-2-enylbenzene under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
化学反応の分析
Types of Reactions
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethoxy and methoxy groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the prop-2-enylbenzene moiety.
3-Bromophenoxyethanol: An intermediate in the synthesis of the target compound.
2-Methoxy-4-prop-2-enylbenzene: Another intermediate used in the synthesis.
Uniqueness
1-[2-[2-(3-Bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in scientific research and industry.
特性
IUPAC Name |
1-[2-[2-(3-bromophenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO4/c1-3-5-16-8-9-19(20(14-16)22-2)25-13-11-23-10-12-24-18-7-4-6-17(21)15-18/h3-4,6-9,14-15H,1,5,10-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUCUQGIOOPURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-[(4-chlorobenzyl)thio]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5030123.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-propoxypiperidine](/img/structure/B5030125.png)
![2-(4-Bromophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B5030132.png)
![3-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5030133.png)
![2-[(4-methoxyphenyl)sulfonyl-methylamino]-N-pyridin-3-ylacetamide](/img/structure/B5030134.png)
![N-[4-chloro-3-[(3-chloro-4-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B5030138.png)

![(4-methylcyclohexyl) 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B5030157.png)
![N-cyclohexyl-2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5030169.png)
![2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 3-BROMOBENZOATE](/img/structure/B5030180.png)
![N-1,3-benzodioxol-5-yl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5030181.png)


![(5Z)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5030210.png)
